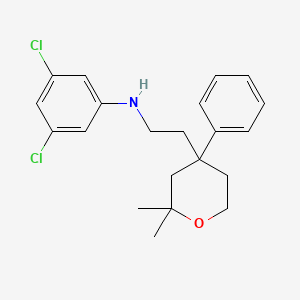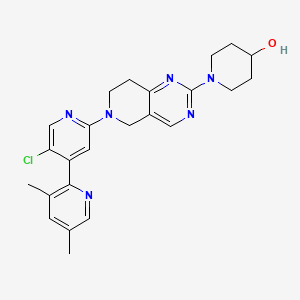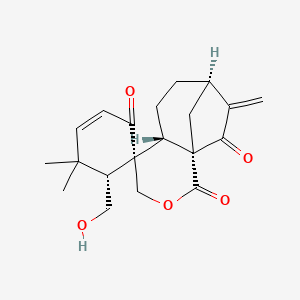
Laxiflorin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laxiflorin B is a novel herbal compound known for its anticancer properties. It functions as a selective inhibitor of extracellular regulated protein kinases 1/2 (ERK1/2), which are key members of multiple signaling pathways, including the ErbB axis. The compound has shown promising results in targeting epidermal growth factor receptor (EGFR) mutation subtypes in non-small-cell lung cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Due to the low abundance of Laxiflorin B in herbs, a semi-synthetic process has been adopted for its efficient production. This involves the extraction of precursor compounds from herbal sources, followed by chemical modifications to yield this compound .
Industrial Production Methods: The semi-synthetic process for this compound involves several steps, including extraction, purification, and chemical modification. The process has been optimized to improve the yield and purity of the compound, making it suitable for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Laxiflorin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the chemical reactions of this compound include modified versions of the compound with enhanced binding affinity for ERK1/2 and improved anticancer properties .
Wissenschaftliche Forschungsanwendungen
Laxiflorin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying selective inhibition of ERK1/2. In biology, it serves as a tool for investigating the role of ERK1/2 in various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for treating non-small-cell lung cancer and other cancers with EGFR mutations. In industry, the compound is used in the development of new anticancer drugs .
Wirkmechanismus
Laxiflorin B exerts its effects by selectively inhibiting ERK1/2. It binds covalently to cysteine residues in the ATP-binding pocket of ERK1, leading to the inhibition of ERK1/2 activity. This inhibition disrupts the signaling pathways involved in cancer cell proliferation and survival, ultimately inducing apoptosis in cancer cells. The compound also inhibits the expression of amphiregulin and epiregulin, further suppressing cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Laxiflorin B is unique in its selective inhibition of ERK1/2 and its ability to target EGFR mutation subtypes in non-small-cell lung cancer. Similar compounds include other ERK inhibitors, such as SCH772984 and Ulixertinib, which also target ERK1/2 but may have different binding affinities and mechanisms of action. This compound stands out due to its herbal origin and semi-synthetic production process, which offers a novel approach to cancer treatment .
Eigenschaften
Molekularformel |
C20H24O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(1S,5S,5'R,6S,9R)-5'-(hydroxymethyl)-4',4'-dimethyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-2-ene]-1',2,11-trione |
InChI |
InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,12-14,21H,1,4-5,8-10H2,2-3H3/t12-,13-,14-,19+,20+/m1/s1 |
InChI-Schlüssel |
ZJDNVMACHSNZNN-QUUXKOAQSA-N |
Isomerische SMILES |
CC1(C=CC(=O)[C@@]2([C@@H]1CO)COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)C |
Kanonische SMILES |
CC1(C=CC(=O)C2(C1CO)COC(=O)C34C2CCC(C3)C(=C)C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
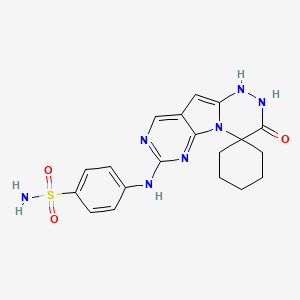
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)


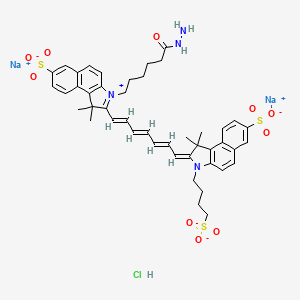

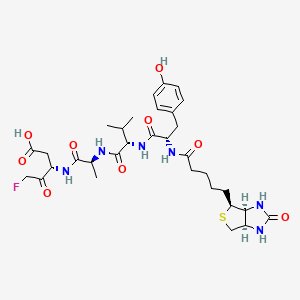
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
